molecular formula C17H20N2O3 B12749292 3-Pentynoic acid, 2-hydroxy-alpha-(1-propynyl)-, 3-quinuclidinyl ester CAS No. 102206-65-5

3-Pentynoic acid, 2-hydroxy-alpha-(1-propynyl)-, 3-quinuclidinyl ester

Cat. No.: B12749292
CAS No.: 102206-65-5
M. Wt: 300.35 g/mol
InChI Key: UAUHDTIWSOFTFA-UHFFFAOYSA-N
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Description

3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinuclidine and pyridine, featuring a propynyl group and a glycolate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine and pyridine precursors. One common method involves the reaction of quinuclidine with pyridine-2-carboxylic acid, followed by the introduction of a propynyl group through a propargylation reaction. The final step involves esterification with glycolic acid to form the desired compound.

Industrial Production Methods

Industrial production of 3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinyl benzilate: Known for its anticholinergic properties and use as a chemical warfare agent.

    Quinuclidine derivatives: Various derivatives with different functional groups exhibit a range of biological activities.

Uniqueness

3-Quinuclidyl-2-pyridyl(1-propynyl)glycolate stands out due to its unique combination of quinuclidine and pyridine moieties, along with the propynyl and glycolate groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

102206-65-5

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-pyridin-2-ylpent-3-ynoate

InChI

InChI=1S/C17H20N2O3/c1-2-8-17(21,15-5-3-4-9-18-15)16(20)22-14-12-19-10-6-13(14)7-11-19/h3-5,9,13-14,21H,6-7,10-12H2,1H3

InChI Key

UAUHDTIWSOFTFA-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=N1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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